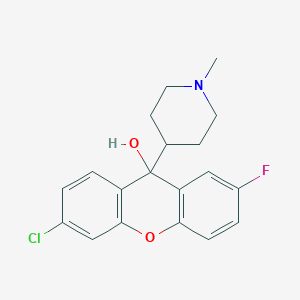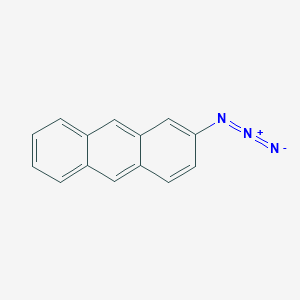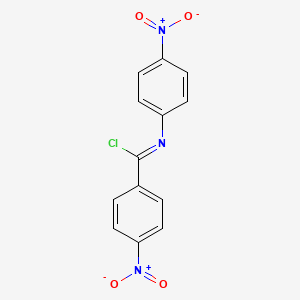
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is a complex organic compound with a unique structure that combines piperazine and morpholine moieties with a cinnamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate typically involves multiple steps. The starting materials often include piperazine, morpholine, and 3,5-dimethoxy-4-hydroxycinnamaldehyde. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process might include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced version.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding how structural changes impact function.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
Wirkmechanismus
The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate involves its interaction with molecular targets in biological systems. The cinnamoyl group may play a role in binding to specific receptors or enzymes, while the piperazine and morpholine moieties could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: These compounds share the piperazine core but differ in their functional groups and overall structure.
Morpholine derivatives: These compounds contain the morpholine ring and vary in their additional substituents.
Cinnamoyl compounds: These compounds feature the cinnamoyl group and differ in their attached moieties.
Uniqueness
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is unique due to its combination of piperazine, morpholine, and cinnamoyl groups
Eigenschaften
CAS-Nummer |
58493-21-3 |
|---|---|
Molekularformel |
C25H35N3O10 |
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H31N3O6.C4H4O4/c1-28-17-13-16(14-18(29-2)21(17)27)3-4-19(25)23-7-5-22(6-8-23)15-20(26)24-9-11-30-12-10-24;5-3(6)1-2-4(7)8/h13-14,27H,3-12,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
RPLJVBMZPQEHOB-BTJKTKAUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


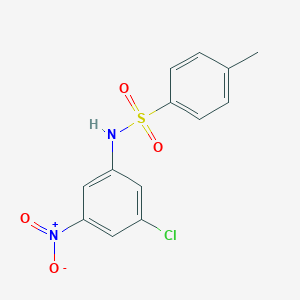
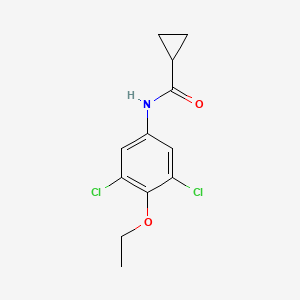
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)

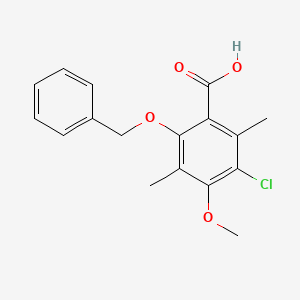
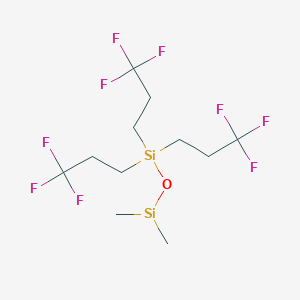
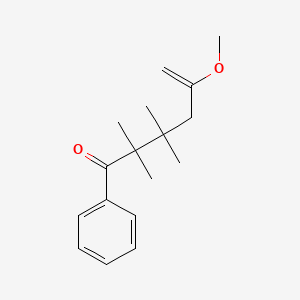
![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)

![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)
